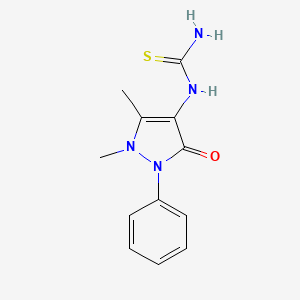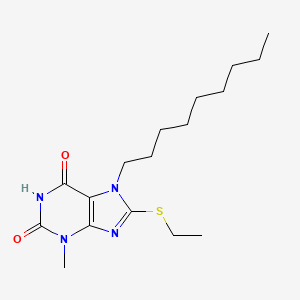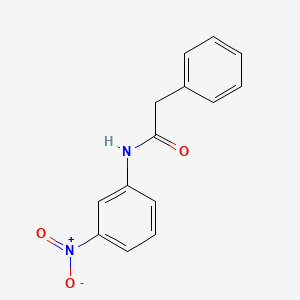
3-Chloro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-(2,2,2-trichloro-1-(4-méthoxyanilino)éthyl)benzamide est un composé organique de formule moléculaire C16H14Cl4N2O2. Ce composé est caractérisé par la présence de plusieurs atomes de chlore et d'un groupe méthoxy attaché à un dérivé de l'aniline. Il est souvent utilisé dans la recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-Chloro-N-(2,2,2-trichloro-1-(4-méthoxyanilino)éthyl)benzamide implique généralement la réaction du chlorure de 3-chlorobenzoyle avec le 2,2,2-trichloro-1-(4-méthoxyanilino)éthanol en présence d'une base comme la triéthylamine. La réaction est effectuée en conditions anhydres pour éviter l'hydrolyse du chlorure d'acyle. Le produit est ensuite purifié par recristallisation ou techniques chromatographiques.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. Des mesures de contrôle de la qualité, telles que la chromatographie liquide haute performance (HPLC), sont utilisées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Chloro-N-(2,2,2-trichloro-1-(4-méthoxyanilino)éthyl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : Le groupe nitro peut être réduit en groupe amino.
Substitution : Les atomes de chlore peuvent être substitués par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Réactifs tels que l'hydrogène gazeux (H2) avec un catalyseur au palladium ou le borohydrure de sodium (NaBH4).
Substitution : Nucléophiles tels que le méthylate de sodium (NaOCH3) ou le cyanure de potassium (KCN).
Principaux produits formés
Oxydation : Formation de 3-Chloro-N-(2,2,2-trichloro-1-(4-hydroxyanilino)éthyl)benzamide.
Réduction : Formation de 3-Chloro-N-(2,2,2-trichloro-1-(4-aminoanilino)éthyl)benzamide.
Substitution : Formation de divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 3-Chloro-N-(2,2,2-trichloro-1-(4-méthoxyanilino)éthyl)benzamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Etudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 3-Chloro-N-(2,2,2-trichloro-1-(4-méthoxyanilino)éthyl)benzamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
3-Chloro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Chloro-N-(2,2,2-trichloro-1-(2-méthoxyanilino)éthyl)benzamide
- 3-Chloro-N-(2,2,2-trichloro-1-(4-chloroanilino)éthyl)benzamide
- 3-Chloro-N-(2,2,2-trichloro-1-(4-morpholinyl)éthyl)benzamide
Unicité
Le 3-Chloro-N-(2,2,2-trichloro-1-(4-méthoxyanilino)éthyl)benzamide est unique en raison de la présence du groupe méthoxy, qui peut influencer sa réactivité et son activité biologique. Cette caractéristique structurale le distingue d'autres composés similaires et peut conduire à des propriétés chimiques et biologiques différentes.
Propriétés
Formule moléculaire |
C16H14Cl4N2O2 |
|---|---|
Poids moléculaire |
408.1 g/mol |
Nom IUPAC |
3-chloro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl4N2O2/c1-24-13-7-5-12(6-8-13)21-15(16(18,19)20)22-14(23)10-3-2-4-11(17)9-10/h2-9,15,21H,1H3,(H,22,23) |
Clé InChI |
VURZNWRBJDMSSP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(2-oxoethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707918.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![[(2-Methoxyethoxy)methyl]benzene](/img/structure/B11707932.png)
![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)
![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)

![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)
![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
